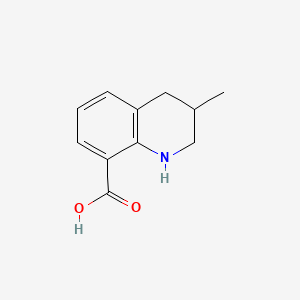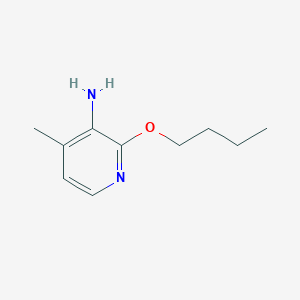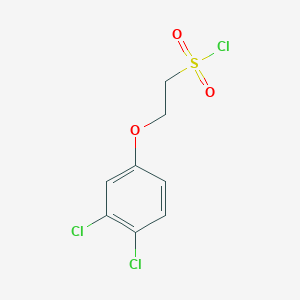
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,4-dichlorophenol with ethylene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
化学反応の分析
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride has several scientific research applications:
作用機序
The mechanism of action of 2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenoxy)ethyldialkylamines: These compounds have similar structures but different functional groups, leading to distinct reactivity and applications.
Other Sulfonyl Chlorides: Compounds with different aromatic substituents can exhibit varying reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of reactivity and selectivity, making it valuable for specialized applications .
特性
分子式 |
C8H7Cl3O3S |
|---|---|
分子量 |
289.6 g/mol |
IUPAC名 |
2-(3,4-dichlorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl3O3S/c9-7-2-1-6(5-8(7)10)14-3-4-15(11,12)13/h1-2,5H,3-4H2 |
InChIキー |
LEGXYWNFHBNCAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCCS(=O)(=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


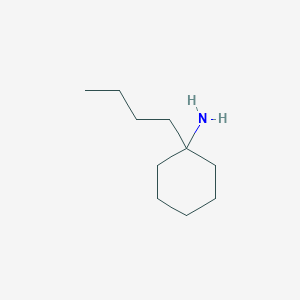
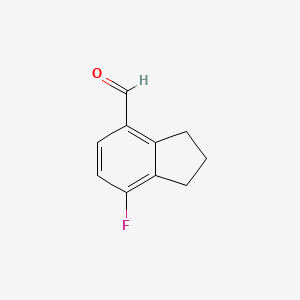
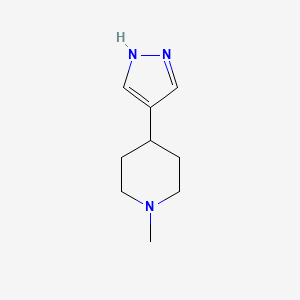
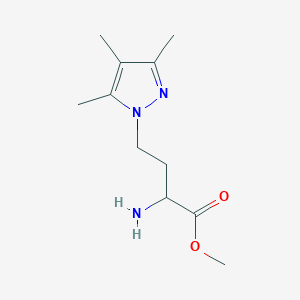

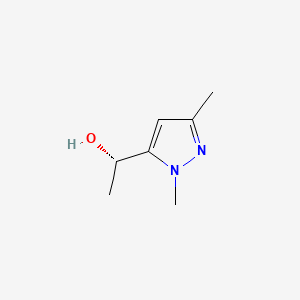
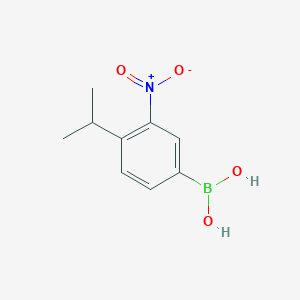
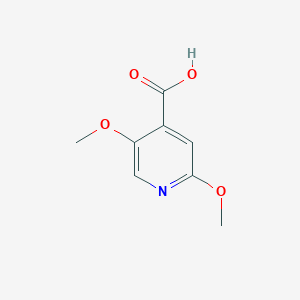
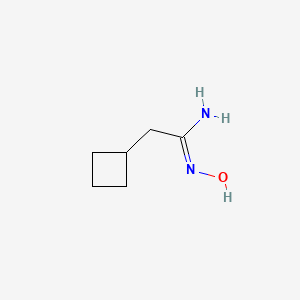
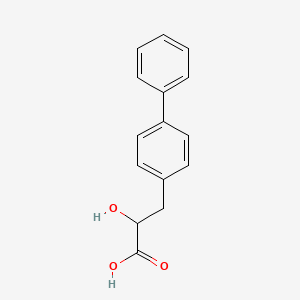
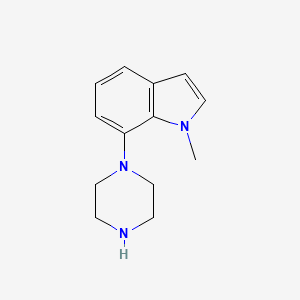
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
